5-Acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride
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Overview
Description
ETHYL 5-ACETYL-3-(2-DIMETHYLAMINOETHYL)-1H-INDOLE-2-CARBOXYLATEHYDROCHLORIDE is a complex organic compound that belongs to the indole family This compound is characterized by its unique structure, which includes an indole core, an ethyl ester group, and a dimethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ACETYL-3-(2-DIMETHYLAMINOETHYL)-1H-INDOLE-2-CARBOXYLATEHYDROCHLORIDE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Acetyl Group: The acetyl group is introduced via Friedel-Crafts acylation, where the indole core reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dimethylaminoethyl Side Chain: This step involves the alkylation of the indole nitrogen with 2-dimethylaminoethyl chloride under basic conditions.
Esterification: The carboxylic acid group is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ETHYL 5-ACETYL-3-(2-DIMETHYLAMINOETHYL)-1H-INDOLE-2-CARBOXYLATEHYDROCHLORIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The dimethylaminoethyl side chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole compounds.
Scientific Research Applications
ETHYL 5-ACETYL-3-(2-DIMETHYLAMINOETHYL)-1H-INDOLE-2-CARBOXYLATEHYDROCHLORIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-ACETYL-3-(2-DIMETHYLAMINOETHYL)-1H-INDOLE-2-CARBOXYLATEHYDROCHLORIDE involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The dimethylaminoethyl side chain can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-ACETYL-3-(2-DIMETHYLAMINOETHYL)-1H-INDOLE-2-CARBOXYLATE
- 5-ACETYL-3-(2-DIMETHYLAMINOETHYL)-1H-INDOLE-2-CARBOXYLIC ACID
- 5-ACETYL-3-(2-DIMETHYLAMINOETHYL)-1H-INDOLE
Uniqueness
ETHYL 5-ACETYL-3-(2-DIMETHYLAMINOETHYL)-1H-INDOLE-2-CARBOXYLATEHYDROCHLORIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
CAS No. |
74038-97-4 |
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Molecular Formula |
C17H23ClN2O3 |
Molecular Weight |
338.8 g/mol |
IUPAC Name |
ethyl 5-acetyl-3-[2-(dimethylamino)ethyl]-1H-indole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H22N2O3.ClH/c1-5-22-17(21)16-13(8-9-19(3)4)14-10-12(11(2)20)6-7-15(14)18-16;/h6-7,10,18H,5,8-9H2,1-4H3;1H |
InChI Key |
CBKPINXMNBVVFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C(=O)C)CCN(C)C.Cl |
Origin of Product |
United States |
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